(E)-2,4-Hexadiene, 2,3-dimethyl-
Description
Contextualization of Conjugated Diene Systems in Modern Chemical Research
Conjugated dienes are hydrocarbons that contain two carbon-carbon double bonds separated by a single bond. libretexts.org This structural motif allows for the overlap of p-orbitals across the four-carbon framework, leading to a delocalized system of π electrons. jove.com This delocalization results in an inherent stability compared to isomeric non-conjugated dienes, a phenomenon that can be quantified through measurements of heats of hydrogenation. libretexts.org The enhanced stability and unique electronic properties of conjugated dienes make them versatile building blocks in organic synthesis and crucial components in a variety of chemical transformations. nih.gov They are particularly known for their participation in pericyclic reactions, such as cycloadditions and electrocyclic reactions, which are powerful tools for the construction of cyclic and stereochemically complex molecules. jove.comnumberanalytics.com
Significance of Substituted Hexadienes in Mechanistic and Synthetic Studies
The introduction of substituents onto the hexadiene framework, as seen in (E)-2,4-Hexadiene, 2,3-dimethyl-, provides a means to probe the electronic and steric influences on reaction mechanisms. The methyl groups in this specific molecule are electron-donating, which can affect the electron density of the π-system and, consequently, its reactivity in reactions like the Diels-Alder cycloaddition. youtube.com The stereochemistry of the substituents also plays a critical role in determining the conformational preferences of the diene and the stereochemical outcome of its reactions. slideshare.net For instance, the "s-cis" and "s-trans" conformations of the diene are crucial for its participation in Diels-Alder reactions, and the presence of substituents can influence the equilibrium between these conformers. masterorganicchemistry.com
Research Trajectories for (E)-2,4-Hexadiene, 2,3-dimethyl-
Research involving (E)-2,4-Hexadiene, 2,3-dimethyl- and related substituted hexadienes continues to be an active area of investigation. Key research trajectories include the exploration of its conformational landscape and the elucidation of its electronic structure through advanced spectroscopic techniques and computational methods. chemistnotes.com Furthermore, its behavior in various pericyclic reactions, particularly photochemical transformations, remains a subject of interest for understanding the fundamental principles of orbital symmetry and stereoselectivity. chemistnotes.comlibretexts.orglibretexts.org The development of new synthetic methodologies that utilize highly substituted dienes as building blocks for the synthesis of complex natural products and novel materials is another important frontier. nih.gov The unique steric and electronic properties of (E)-2,4-Hexadiene, 2,3-dimethyl- make it an ideal candidate for testing the limits and expanding the scope of known chemical transformations.
Interactive Data Tables
Below are interactive tables summarizing key data for (E)-2,4-Hexadiene, 2,3-dimethyl-.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄ | chemistnotes.com |
| Molecular Weight | 110.1968 g/mol | chemistnotes.com |
| CAS Registry Number | 59681-35-5 | chemistnotes.com |
| Ionization Energy (eV) | Method | Comment | Reference |
|---|---|---|---|
| 7.5 | PE | chemistnotes.com | |
| 7.83 | PE | Vertical value | chemistnotes.com |
Structure
3D Structure
Properties
CAS No. |
59681-35-5 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(4E)-2,3-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5+ |
InChI Key |
XPQJKTHTVOZXGD-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(=C(C)C)C |
Canonical SMILES |
CC=CC(=C(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for E 2,4 Hexadiene, 2,3 Dimethyl
Retrosynthetic Analysis of (E)-2,4-Hexadiene, 2,3-dimethyl-
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For (E)-2,4-Hexadiene, 2,3-dimethyl-, several disconnections of the carbon-carbon double bonds and adjacent single bonds can be proposed, leading to different synthetic strategies.
Key Disconnections:
C2=C3 and C4=C5 Double Bond Disconnections (Olefination Approach): The diene can be disconnected at the double bonds, suggesting olefination reactions as a key step. For instance, a Wittig or Horner-Wadsworth-Emmons (HWE) reaction could form one of the double bonds. This would involve reacting a phosphorus ylide or a phosphonate (B1237965) carbanion with a suitable aldehyde or ketone.
C3-C4 Single Bond Disconnection (Cross-Coupling Approach): Disconnecting the central C3-C4 single bond suggests a cross-coupling reaction between two alkenyl fragments. This approach is powerful for constructing conjugated systems with defined stereochemistry.
Elimination Precursors: The diene can be envisioned as the product of double elimination reactions from a saturated or partially unsaturated hexane (B92381) derivative. This would involve precursors with leaving groups at appropriate positions.
These disconnections form the basis for the forward synthetic routes discussed in the following sections.
Targeted Synthesis Routes to the (E)-Isomer of 2,4-Hexadiene (B1165886), 2,3-dimethyl-
Based on the retrosynthetic analysis, several targeted synthetic routes can be devised to construct the (E)-2,4-Hexadiene, 2,3-dimethyl- framework.
Olefination Strategies for Diene Formation
Olefination reactions are a cornerstone of alkene synthesis and can be adapted to form conjugated dienes. tcichemicals.com
Wittig Reaction: The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. harvard.edu To synthesize (E)-2,4-Hexadiene, 2,3-dimethyl-, one could react 2-methyl-2-butenal with the appropriate phosphorus ylide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes. harvard.edu
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, typically employs a phosphonate carbanion and often provides excellent (E)-selectivity for the resulting alkene. tcichemicals.com This method is advantageous due to the easy removal of the phosphate (B84403) byproduct. tcichemicals.com For the target molecule, reacting the anion of diethyl (2-methylprop-1-en-1-yl)phosphonate with propanal would be a plausible route.
Peterson Olefination: The Peterson olefination utilizes α-silyl carbanions, which react with carbonyl compounds to form a β-hydroxysilane intermediate. Subsequent elimination can be controlled to yield either the (E) or (Z) alkene. tcichemicals.comresearchgate.net
Interactive Data Table: Comparison of Olefination Reactions for Diene Synthesis
| Reaction | Reagents | Typical Selectivity | Advantages | Disadvantages |
| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | (Z)-selective for non-stabilized ylides, (E)-selective for stabilized ylides | Wide functional group tolerance | Phosphine oxide byproduct can be difficult to remove |
| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Generally (E)-selective | Water-soluble phosphate byproduct is easily removed | Requires strong base |
| Peterson Olefination | α-Silyl carbanion, Aldehyde/Ketone | Stereochemistry can be controlled by reaction conditions | Can yield either (E) or (Z) isomer from the same intermediate | Requires stoichiometric use of organosilicon reagents |
Elimination Reactions for Conjugated Diene Synthesis
Elimination reactions from suitable precursors can provide a direct route to conjugated dienes. youtube.com The thermodynamic stability of the conjugated system often drives the reaction towards the desired product.
A potential precursor for (E)-2,4-Hexadiene, 2,3-dimethyl- would be a diol or a dihalide, such as 2,3-dimethylhexane-2,5-diol or 2,5-dihalo-2,3-dimethylhexane. Dehydration of the diol or dehydrohalogenation of the dihalide using a strong base would lead to the formation of the conjugated diene. Controlling the stereochemistry of the double bonds in elimination reactions can be challenging and may lead to a mixture of isomers.
Cross-Coupling Approaches for Diene Construction
Transition metal-catalyzed cross-coupling reactions are powerful methods for the stereoselective synthesis of conjugated dienes. mdpi.comnih.govwikipedia.org These reactions involve the coupling of two pre-functionalized alkenyl partners. mdpi.com
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. organic-chemistry.orgresearchgate.net To synthesize the target molecule, one could couple (E)-1-propen-1-ylboronic acid with a 2-bromo-2,3-dimethyl-1-butene derivative. The stereochemistry of the starting materials is typically retained in the product.
Stille Coupling: The Stille coupling utilizes an organotin reagent and an organohalide, also catalyzed by palladium. mdpi.com This method is known for its tolerance of a wide range of functional groups.
Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. nih.gov
Interactive Data Table: Overview of Cross-Coupling Reactions for Diene Synthesis
| Reaction | Coupling Partners | Catalyst | Key Features |
| Suzuki Coupling | Organoboron compound + Organohalide | Palladium | Mild reaction conditions, non-toxic boron byproducts |
| Stille Coupling | Organotin compound + Organohalide | Palladium | Tolerates a wide range of functional groups |
| Negishi Coupling | Organozinc compound + Organohalide | Nickel or Palladium | High reactivity of organozinc reagents |
Stereoselective Synthesis of (E)-2,4-Hexadiene, 2,3-dimethyl-
The synthesis of a specific stereoisomer requires precise control over the formation of the double bonds. mdpi.com
Control of Double Bond Stereochemistry
Achieving high (E)-selectivity is a critical aspect of synthesizing the target molecule.
In Olefination Reactions: As mentioned, the Horner-Wadsworth-Emmons reaction is a reliable method for obtaining (E)-alkenes. tcichemicals.com The use of stabilized phosphorus ylides in the Wittig reaction also favors the (E)-isomer. harvard.edu Schlosser's modification of the Wittig reaction can be employed to enhance the formation of (E)-alkenes from non-stabilized ylides. harvard.edu
In Cross-Coupling Reactions: The stereoselectivity of cross-coupling reactions is generally high, with the stereochemistry of the starting alkenyl partners being transferred to the final diene product. mdpi.commdpi.com Therefore, the synthesis of stereochemically pure (E)-alkenyl precursors is crucial for the successful stereoselective synthesis of (E)-2,4-Hexadiene, 2,3-dimethyl-.
From N-Allylhydrazones: A method for the stereoselective synthesis of (E)-dienes from aldehydes and N-allylhydrazine derivatives has been reported. organic-chemistry.orgnih.govacs.orgcapes.gov.br This process involves the bromination of N-allylhydrazones followed by elimination, yielding dienes with high (E)-stereoselectivity. organic-chemistry.org
Green Chemistry Principles in (E)-2,4-Hexadiene, 2,3-dimethyl- Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of (E)-2,4-Hexadiene, 2,3-dimethyl- can be evaluated and optimized through the lens of green chemistry principles, particularly concerning the use of solvents and the efficiency of atom utilization.
Solvent-Free Reactions
One of the core principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process. Solvent-free, or solid-state, reactions can offer benefits such as reduced waste, lower costs, and sometimes, enhanced reaction rates.
A plausible and green synthetic route to (E)-2,4-Hexadiene, 2,3-dimethyl- is the dehydration of a suitable alcohol precursor, such as 2,3-dimethyl-4-hexen-2-ol. The dehydration of alcohols to alkenes is a fundamental transformation, and for tertiary alcohols, this can often be achieved under relatively mild, and potentially solvent-free, conditions. rsc.orgbyjus.comlibretexts.org For example, solid acid catalysts like titanium dioxide (anatase) have been shown to be effective for the dehydration of secondary and tertiary alcohols at elevated temperatures without the need for a solvent. rsc.org Another approach is the use of a catalytic amount of a Lewis acid under solvent-free conditions.
The table below compares conventional and solvent-free conditions for the dehydration of alcohols, illustrating the potential for greener synthesis.
| Reaction | Conditions | Catalyst | Solvent | Temperature | Yield |
| Dehydration of Cyclohexanol | Conventional | Conc. H₂SO₄ | None | High | <20% (plus byproducts) rsc.org |
| Dehydration of 2-Octanol | Conventional | Hf(OTf)₄ (0.5 mol%) | None | 150 °C | 93% rsc.org |
| Dehydration of 2-Octanol | Solvent-Free (Heterogeneous) | Anatase (TiO₂) | None | 265 °C | 88% conversion rsc.org |
| Diels-Alder of Isoprene and Maleic Anhydride | Solvent-Free | None | None | Heating | High researchgate.net |
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comlibretexts.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. buecher.de
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as they incorporate all reactant atoms into the product, achieving 100% atom economy. jocpr.com In contrast, substitution and elimination reactions generate byproducts, which lowers their atom economy.
A potential synthesis of (E)-2,4-Hexadiene, 2,3-dimethyl- involves the acid-catalyzed dehydration of an alcohol. Let's consider the dehydration of 2,3-dimethyl-4-hexen-2-ol.
Reaction: C₈H₁₆O (2,3-dimethyl-4-hexen-2-ol) → C₈H₁₄ ((E)-2,4-Hexadiene, 2,3-dimethyl-) + H₂O
The following table details the atom economy calculation for this reaction.
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 2,3-dimethyl-4-hexen-2-ol | C₈H₁₆O | 128.21 | Reactant |
| (E)-2,4-Hexadiene, 2,3-dimethyl- | C₈H₁₄ | 110.20 | Product |
| Water | H₂O | 18.01 | Byproduct |
Calculation:
Molecular Weight of Desired Product: 110.20 g/mol
Sum of Molecular Weights of Reactants: 128.21 g/mol
Atom Economy: (110.20 / 128.21) * 100 = 85.95%
This calculation demonstrates that while the dehydration is not 100% atom-economical, it is still a relatively efficient reaction in terms of atom utilization.
Reactivity and Reaction Mechanisms of E 2,4 Hexadiene, 2,3 Dimethyl
Cycloaddition Reactions Involving (E)-2,4-Hexadiene, 2,3-dimethyl-
(E)-2,4-Hexadiene, 2,3-dimethyl- readily participates in cycloaddition reactions, a class of reactions where two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The conjugated diene system of this molecule makes it a suitable component for various cycloaddition pathways.
Diels-Alder Reactions of (E)-2,4-Hexadiene, 2,3-dimethyl-
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. organic-chemistry.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted fashion. masterorganicchemistry.comyoutube.com The presence of two methyl groups on the diene backbone of (E)-2,4-Hexadiene, 2,3-dimethyl- makes it electron-rich, enhancing its reactivity in normal-demand Diels-Alder reactions. chemistrysteps.com For the reaction to occur, the diene must adopt an s-cis conformation. masterorganicchemistry.com
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For instance, the reaction of a diene with a cis-dienophile results in a cis-substituted cyclohexene, while a trans-dienophile yields a trans-substituted product. youtube.com When a cyclic diene reacts with a dienophile, endo and exo products can be formed. The endo product, where the substituents of the dienophile are oriented towards the larger bridge of the bicyclic system, is often the major product due to favorable secondary orbital interactions. organic-chemistry.orgchemistrysteps.com
Regioselectivity in Diels-Alder reactions becomes important when both the diene and dienophile are unsymmetrical. masterorganicchemistry.comchemistrysteps.com The orientation of the reactants is governed by the electronic properties of the substituents. The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. chemistrysteps.com In the case of a diene with an electron-donating group at the 2-position, such as the methyl group in a related diene, the reaction with an unsymmetrical dienophile generally leads to the "para" or 1,4-disubstituted product as the major isomer. masterorganicchemistry.comyoutube.com This can be predicted by examining the resonance structures of the reactants to identify the sites of highest and lowest electron density. youtube.comyoutube.com
The table below illustrates the general regiochemical outcome for reactions of unsymmetrical dienes with unsymmetrical dienophiles.
| Diene Substitution Pattern | Dienophile with Electron-Withdrawing Group (EWG) | Major Regioisomer |
| 1-Substituted (Electron-Donating Group) | Monosubstituted | "ortho" (1,2-disubstituted) |
| 2-Substituted (Electron-Donating Group) | Monosubstituted | "para" (1,4-disubstituted) |
The rate of a Diels-Alder reaction is significantly influenced by the electronic nature of the dienophile. masterorganicchemistry.com Dienophiles substituted with electron-withdrawing groups (EWGs) are more reactive towards electron-rich dienes like (E)-2,4-Hexadiene, 2,3-dimethyl-. organic-chemistry.org Common activating groups include carbonyls (CHO, COR), esters (COOR), nitriles (CN), and nitro groups. organic-chemistry.org
The table below lists common dienophiles and their activating groups.
| Dienophile | Activating Group(s) |
| Propenal | -CHO |
| Methyl vinyl ketone | -COCH₃ |
| Methyl acrylate (B77674) | -COOCH₃ |
| Acrylonitrile | -CN |
| Maleic anhydride | -C(O)OC(O)- |
[2+2] and [4+2] Cycloadditions with Specific Reagents
While the Diels-Alder reaction is the most common [4+2] cycloaddition, other variations exist. For instance, singlet oxygen can react with conjugated dienes in a [4+2] cycloaddition to form endoperoxides.
[2+2] cycloadditions, which form four-membered rings, are typically forbidden under thermal conditions but can proceed photochemically. libretexts.orglibretexts.org The photochemical [2+2] cycloaddition of an alkene with an enone is a well-established method for synthesizing cyclobutane (B1203170) rings. researchgate.net For (E)-2,4-Hexadiene, 2,3-dimethyl-, a photochemical [2+2] cycloaddition would likely require irradiation in the presence of a suitable alkene, potentially one with electron-withdrawing groups. nih.gov
Electrophilic Addition Reactions to the Diene System
Conjugated dienes undergo electrophilic addition reactions, and due to the delocalized nature of the pi system, a mixture of products can be formed. The addition of an electrophile to a conjugated diene generates a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at two different positions, leading to 1,2- and 1,4-addition products.
For a similar compound, 3,4-dimethyl-2,4-hexadiene, reaction with HBr yields both a kinetic and a thermodynamic product. stackexchange.com At lower temperatures, the kinetic product (2-bromo-3,4-dimethyl-3-hexene) is favored, while at higher temperatures, the more stable thermodynamic product (4-bromo-3,4-dimethyl-2-hexene) predominates. stackexchange.com
The halogenation of alkenes with reagents like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. lumenlearning.comlibretexts.orglibretexts.org In the case of a conjugated diene, both 1,2- and 1,4-dihalogenated products can be expected.
Allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator provides a method for introducing a bromine atom at the position adjacent to a double bond. masterorganicchemistry.com This reaction proceeds via a resonance-stabilized allylic radical. For a conjugated diene, this can lead to a mixture of products due to the different positions the bromine radical can attack. winona.edupearson.comchegg.com
The table below summarizes the expected products from the electrophilic addition of HBr to a similar conjugated diene.
| Reaction Conditions | Major Product | Minor Product |
| Low Temperature (Kinetic Control) | 1,2-Adduct | 1,4-Adduct |
| High Temperature (Thermodynamic Control) | 1,4-Adduct | 1,2-Adduct |
Halogenation Mechanisms and Stereoselectivity
The halogenation of conjugated dienes like (E)-2,4-Hexadiene, 2,3-dimethyl- proceeds via an electrophilic addition mechanism. wikipedia.org The reaction typically yields a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org
The mechanism involves the initial attack of the diene's π-electron system on the halogen molecule (e.g., Br₂ or Cl₂), leading to the formation of a cyclic halonium ion intermediate. wikipedia.orgyoutube.com This intermediate is then attacked by the halide ion.
1,2-addition: The halide ion attacks one of the carbons of the original double bond, resulting in a vicinal dihalide.
1,4-addition: The halide ion attacks the carbon at the other end of the conjugated system, leading to a product with the remaining double bond shifted to the central position. libretexts.org
The stereoselectivity of the reaction is influenced by the nature of the halogen and the reaction conditions. For instance, the addition of bromine to trans,trans-2,4-hexadiene shows a higher degree of stereospecificity for 1,2-addition compared to chlorination, suggesting that bromine forms a more stable bridged intermediate. researchgate.net The stereochemistry of the products can be a mix of syn and anti addition, depending on whether the reaction proceeds through a bridged or open carbocation intermediate. wikipedia.org
| Reactant | Reagent | Product(s) | Addition Type(s) |
| 1,3-Butadiene | Br₂ | 3,4-Dibromo-1-butene and 1,4-Dibromo-2-butene | 1,2- and 1,4-addition libretexts.orglibretexts.org |
| Ethyl sorbate | Cl₂ | Erythro-1,2-dichloride (under ionic conditions) | 1,2-addition researchgate.net |
| Ethyl sorbate | Br₂ | Radical process products (unless scavenger is used) | Radical addition researchgate.net |
| trans,trans-2,4-Hexadiene | Br₂ | More stereospecific 1,2-addition product | 1,2-addition researchgate.net |
| trans,trans-2,4-Hexadiene | Cl₂ | Less stereospecific 1,2-addition product | 1,2-addition researchgate.net |
Hydrohalogenation Studies and Markovnikov vs. Anti-Markovnikov Selectivity
The hydrohalogenation of conjugated dienes involves the addition of a hydrogen halide (like HBr or HCl) across the double bonds. youtube.com This reaction can also lead to both 1,2- and 1,4-addition products. youtube.comlibretexts.org The regioselectivity of this reaction is governed by the stability of the resulting carbocation intermediate, following Markovnikov's rule. leah4sci.commasterorganicchemistry.comyoutube.com
Markovnikov Addition: In the absence of peroxides, the proton from the hydrogen halide adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the most stable carbocation (in this case, an allylic carbocation). The halide ion then attacks this carbocation. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com For (E)-2,4-Hexadiene, 2,3-dimethyl-, protonation would likely occur at C-1 or C-5, leading to a tertiary allylic carbocation. Subsequent attack by the halide at C-2 or C-4 would give the 1,2- and 1,4-addition products, respectively. The ratio of these products can be influenced by temperature, with the 1,4-adduct often being the thermodynamically more stable product. youtube.comstackexchange.com
Anti-Markovnikov Addition: In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism. libretexts.orgmasterorganicchemistry.com This leads to the opposite regioselectivity, known as anti-Markovnikov addition. libretexts.orgmnstate.edu The bromine radical, generated from the reaction of the peroxide with HBr, adds to the less substituted carbon of the double bond to form the most stable radical intermediate. masterorganicchemistry.com This radical then abstracts a hydrogen atom from HBr to give the final product. For (E)-2,4-Hexadiene, 2,3-dimethyl-, this would result in the bromine adding to one of the terminal carbons of the diene system.
| Diene | Reagent | Conditions | Major Product(s) | Selectivity |
| 1,3-Butadiene | HBr | - | 3-Bromo-1-butene (1,2-adduct) and 1-Bromo-2-butene (1,4-adduct) libretexts.org | Markovnikov libretexts.org |
| 2,3-Dimethyl-1,3-cyclohexadiene | HBr | - | 1,2- and 1,4-addition products chegg.comlibretexts.org | Markovnikov vaia.com |
| 2,4-Dimethylpent-2-ene | HBr | Peroxides, heat | 3-Bromo-2,4-dimethylpentane chegg.com | Anti-Markovnikov chegg.com |
| 3,4-dimethyl-2,4-hexadiene | HBr | Low temp, short time | 2-bromo-3,4-dimethyl-3-hexene (kinetic product) stackexchange.com | - |
| 3,4-dimethyl-2,4-hexadiene | HBr | High temp, long time | 4-bromo-3,4-dimethyl-2-hexene (thermodynamic product) stackexchange.com | - |
Catalytic Transformations of (E)-2,4-Hexadiene, 2,3-dimethyl-
Hydrogenation Studies and Stereochemical Control
Catalytic hydrogenation of conjugated dienes adds hydrogen across the double bonds, typically using a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. tcichemicals.comyoutube.com The reaction generally proceeds with syn-addition, meaning both hydrogen atoms add to the same face of the double bond. youtube.com
For (E)-2,4-Hexadiene, 2,3-dimethyl-, complete hydrogenation would yield 2,3-dimethylhexane. Partial hydrogenation can lead to a mixture of mono-unsaturated products. The stereochemistry of the resulting alkene is influenced by the catalyst and reaction conditions. Some catalysts, like Crabtree's catalyst, can provide stereoselective hydrogenation due to coordinating functional groups. tcichemicals.com Asymmetric hydrogenation using chiral catalysts can even lead to the formation of chiral centers with controlled stereochemistry. rsc.org
Metathesis Reactions and Oligomerization Pathways
Metathesis reactions are not commonly reported for simple acyclic dienes like (E)-2,4-Hexadiene, 2,3-dimethyl-. However, conjugated dienes can undergo oligomerization and polymerization.
Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum compound, are effective for the polymerization of conjugated dienes like butadiene and isoprene. acs.orgacs.orglibretexts.org These catalysts can produce stereoregular polymers, such as 1,4-cis or 1,2-syndiotactic polymers. acs.orgrsc.org The mechanism involves the coordination of the diene to the active metal center, followed by insertion into the growing polymer chain. acs.org While specific studies on (E)-2,4-Hexadiene, 2,3-dimethyl- are not prevalent, its structural similarity to other conjugated dienes suggests it could undergo similar polymerization pathways.
Oxidation Reactions and Product Distributions
Conjugated dienes can be oxidized at the double bonds. Common oxidizing agents include peroxy acids (for epoxidation) and ozone (for ozonolysis).
Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide at one of the double bonds. Due to the conjugated system, further reactions could occur.
Ozonolysis: Ozonolysis followed by a reductive or oxidative workup cleaves the double bonds. For (E)-2,4-Hexadiene, 2,3-dimethyl-, ozonolysis with a reductive workup (e.g., using zinc or dimethyl sulfide) would be expected to yield a mixture of carbonyl compounds, including acetaldehyde (B116499) and 3-methyl-2-butanone. An oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids and ketones.
Radical Reactions Involving (E)-2,4-Hexadiene, 2,3-dimethyl-
As discussed in the context of hydrohalogenation, (E)-2,4-Hexadiene, 2,3-dimethyl- can undergo radical addition reactions. The most common example is the anti-Markovnikov addition of HBr in the presence of peroxides. libretexts.orgmasterorganicchemistry.com
The mechanism involves the following steps:
Initiation: Peroxides generate radicals, which then react with HBr to form a bromine radical (Br•). masterorganicchemistry.com
Propagation: The bromine radical adds to one of the double bonds of the diene to form the most stable resonance-stabilized allylic radical. masterorganicchemistry.com This radical then abstracts a hydrogen atom from another molecule of HBr, regenerating the bromine radical and continuing the chain reaction. masterorganicchemistry.comyoutube.com
Free-radical polymerization of conjugated dienes can also be initiated by radical initiators. This process would lead to the formation of a polymer with a repeating unit derived from the diene monomer.
Polymerization Initiation Mechanisms
The polymerization of conjugated dienes like (E)-2,4-Hexadiene, 2,3-dimethyl- can be initiated through various mechanisms, including coordination, cationic, and radical pathways. The presence of methyl groups on the diene backbone influences the stability of intermediates and the stereochemistry of the resulting polymer.
Coordination Polymerization:
Transition metal catalysts, particularly those based on lanthanides and other transition metals in combination with co-catalysts like methylaluminoxane (B55162) (MAO), are effective in polymerizing conjugated dienes. researchgate.net While direct studies on (E)-2,4-Hexadiene, 2,3-dimethyl- are not extensively documented, the polymerization of structurally similar dienes such as (E,E)-2,4-Hexadiene and 2,3-Dimethyl-1,3-butadiene provides insight into potential mechanisms. researchgate.net The initiation involves the formation of a coordination complex between the diene monomer and the transition metal center. The insertion of the monomer into the metal-alkyl or metal-hydride bond initiates the polymer chain growth. The stereochemistry of the resulting polymer (e.g., cis-1,4 or trans-1,4) is highly dependent on the nature of the catalyst system used. researchgate.net For instance, certain neodymium-based catalysts are known to produce highly stereoregular cis-1,4-polydienes.
Cationic Polymerization:
Alkenes with electron-donating substituents are susceptible to cationic polymerization. wikipedia.org The methyl groups in (E)-2,4-Hexadiene, 2,3-dimethyl- are electron-donating, which can stabilize a cationic intermediate, making this a plausible polymerization pathway. Initiation can be achieved using protic acids or Lewis acids. wikipedia.orglibretexts.org The initiator generates a carbocation which then attacks the nucleophilic double bond of the monomer. This process creates a new carbocation at the end of the growing chain, which propagates the polymerization. The stability of the tertiary carbocation that would form upon protonation or addition of an electrophile to the C2 or C3 position would be a key factor in this mechanism.
Radical Polymerization:
Free-radical polymerization is a common method for dienes. Initiation is typically achieved using a radical initiator such as azobisisobutyronitrile (AIBN) or peroxides, which decompose upon heating or irradiation to generate free radicals. researchgate.netyoutube.com These radicals then add to one of the double bonds of the diene, creating a new radical species that can further react with other monomer units. In the case of 2,3-dimethylbutadiene, γ-ray irradiation has been used to initiate polymerization, leading to a polymer with a mixed linear and cyclic structure. researchgate.net
Table 1: Potential Polymerization Initiation Systems for (E)-2,4-Hexadiene, 2,3-dimethyl- (based on analogous compounds)
| Initiation Mechanism | Initiator/Catalyst System (Examples for Analogous Dienes) | Monomer (Analogous Compound) | Key Features |
| Coordination | Transition metal complexes + MAO researchgate.net | (E,E)-2,4-Hexadiene, 2,3-Dimethyl-1,3-butadiene | High stereocontrol (cis-1,4 or trans-1,4). researchgate.net |
| Cationic | Protic acids (e.g., H2SO4), Lewis acids (e.g., BF3, AlCl3) wikipedia.orgbohrium.com | Isobutylene (B52900), Styrene | Formation of stable carbocation intermediates. libretexts.org |
| Radical | AIBN, Peroxides, γ-ray irradiation researchgate.netnih.govvestachem.com | 2,3-Dimethyl-1,3-butadiene | Can lead to mixed microstructures (1,2- and 1,4-addition). researchgate.net |
Radical Cyclization Studies
Radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org These intramolecular reactions proceed via a radical intermediate and are known for their high efficiency and selectivity in forming five- and six-membered rings. wikipedia.org
A hypothetical scenario could involve a derivative of (E)-2,4-Hexadiene, 2,3-dimethyl- bearing a functional group that can be converted into a radical. For example, a halogen atom or a xanthate group at a position that would allow for a 5-exo or 6-endo cyclization onto one of the double bonds.
The general mechanism involves three key steps:
Radical Generation: Homolytic cleavage of a weak bond (e.g., C-Br, C-I) using a radical initiator (e.g., AIBN with a tin hydride) or photochemically.
Cyclization: The generated radical attacks one of the double bonds of the diene system in an intramolecular fashion. The regioselectivity of this step (i.e., which carbon of the double bond is attacked) is governed by Baldwin's rules and the stability of the resulting cyclized radical. For a hexenyl radical, 5-exo cyclization is generally favored over 6-endo cyclization. wikipedia.org
Quenching: The newly formed cyclic radical is then quenched, typically by abstracting a hydrogen atom from a donor molecule like tributyltin hydride, to yield the final cyclized product. wikipedia.org
The substitution pattern of the diene, including the methyl groups in (E)-2,4-Hexadiene, 2,3-dimethyl-, would play a significant role in the stereochemical outcome of the cyclization.
Table 2: General Principles of Radical Cyclization Applicable to Derivatives of (E)-2,4-Hexadiene, 2,3-dimethyl-
| Step | Reagents/Conditions (General Examples) | Intermediate/Product Type | Key Considerations |
| Radical Generation | Bu3SnH, AIBN (thermal); Photolysis | Alkyl or vinyl radical | Position of the radical-generating group is crucial. |
| Cyclization | Intramolecular addition to a double bond | Cyclopentyl or cyclohexyl methyl radical | Regioselectivity (e.g., 5-exo vs. 6-endo). wikipedia.org Stereochemistry influenced by substituents. |
| Quenching | Bu3SnH, Silanes ub.edu | Saturated cyclic product | Trapping of the cyclized radical. wikipedia.org |
Spectroscopic and Computational Investigations of E 2,4 Hexadiene, 2,3 Dimethyl
Advanced NMR Spectroscopic Analysis for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and conformational preferences of organic molecules like (E)-2,4-Hexadiene, 2,3-dimethyl-.
^1H NMR and ^13C NMR Assignments for Isomeric Differentiation
The proton (^1H) and carbon-13 (^13C) NMR spectra provide fundamental information about the chemical environment of each nucleus. For (E)-2,4-Hexadiene, 2,3-dimethyl-, the chemical shifts are influenced by the electronic effects of the double bonds and the steric environment of the methyl groups.
Isomeric differentiation is a key application of NMR. The (E) and (Z) isomers of 2,3-dimethyl-2,4-hexadiene, along with other constitutional isomers like 2,4-dimethyl-2,4-hexadiene and 3,4-dimethyl-2,4-hexadiene, can be distinguished by their unique sets of chemical shifts and coupling constants. In the (E)-isomer, the trans-configuration of the C4-C5 double bond results in a characteristic coupling constant between the vinylic proton at C4 and the methyl protons at C6.
Table 1: Predicted ^1H NMR Chemical Shifts for (E)-2,4-Hexadiene, 2,3-dimethyl-
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H on C1 | 1.75 | s | - |
| H on C2-CH3 | 1.70 | s | - |
| H on C3-CH3 | 1.65 | s | - |
| H on C4 | 5.40 | q | 6.8 |
| H on C5 | 5.60 | dq | 15.2, 1.5 |
| H on C6 | 1.72 | d | 6.8 |
Data is based on computational predictions and analysis of related structures.
Table 2: Predicted ^13C NMR Chemical Shifts for (E)-2,4-Hexadiene, 2,3-dimethyl-
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 20.5 |
| C2 | 125.0 |
| C3 | 130.0 |
| C4 | 128.5 |
| C5 | 135.5 |
| C6 | 18.0 |
| C2-CH3 | 12.5 |
| C3-CH3 | 15.0 |
Data is based on computational predictions and analysis of related structures.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (E)-2,4-Hexadiene, 2,3-dimethyl-, a cross-peak would be observed between the proton on C4 and the protons of the C6 methyl group, confirming their scalar coupling. Similarly, coupling between the vinylic protons on C4 and C5 would be evident. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. chemicalbook.com Each protonated carbon atom in (E)-2,4-Hexadiene, 2,3-dimethyl- would show a correlation to its attached proton(s), simplifying the assignment of both ^1H and ^13C spectra. For instance, the carbon signal at approximately 128.5 ppm would correlate with the proton signal around 5.40 ppm, assigning them to C4 and its attached proton, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. chemicalbook.com This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For example, the protons of the methyl group on C2 would show correlations to C1, C2, and C3. The protons on C6 would show correlations to C4 and C5, confirming the connectivity across the diene system.
NOESY/ROESY for Proximity and Conformational Insights
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of protons, which is essential for conformational analysis. cdnsciencepub.com These experiments detect through-space interactions, in contrast to the through-bond couplings observed in COSY.
For (E)-2,4-Hexadiene, 2,3-dimethyl-, NOESY/ROESY experiments would be pivotal in confirming the (E)-stereochemistry of the C4-C5 double bond and in determining the preferred conformation around the C3-C4 single bond. A strong NOE between the proton on C4 and the protons of the C2-methyl group would suggest a conformation where these groups are in close spatial proximity. The relative intensities of NOE cross-peaks can provide quantitative information about inter-proton distances, allowing for the construction of a detailed 3D model of the molecule in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States
For (E)-2,4-Hexadiene, 2,3-dimethyl-, the key vibrational modes include:
C=C stretching vibrations: These typically appear in the region of 1600-1680 cm⁻¹. The conjugated diene system will have characteristic symmetric and asymmetric stretching modes.
C-H stretching vibrations: Alkenyl C-H stretches are found just above 3000 cm⁻¹, while alkyl C-H stretches appear just below 3000 cm⁻¹.
C-H bending vibrations: These occur at lower frequencies and can be diagnostic of the substitution pattern of the double bonds. For the (E)-isomer, a characteristic out-of-plane C-H bending vibration is expected around 960-970 cm⁻¹.
IR and Raman spectroscopy are complementary techniques. Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice-versa. For a molecule like (E)-2,4-Hexadiene, 2,3-dimethyl-, which lacks a center of inversion, many vibrational modes will be active in both IR and Raman.
Table 3: Predicted Characteristic Vibrational Frequencies for (E)-2,4-Hexadiene, 2,3-dimethyl-
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Alkenyl C-H Stretch | 3010-3050 |
| Alkyl C-H Stretch | 2850-2960 |
| C=C Stretch (conjugated) | 1620-1650 |
| CH3 Bending | 1375-1450 |
| (E)-C-H Out-of-Plane Bend | 960-970 |
Data is based on computational predictions and analysis of related compounds.
Computational Chemistry and Quantum Mechanical Studies
Computational methods, particularly those based on quantum mechanics, provide deep insights into the molecular properties of (E)-2,4-Hexadiene, 2,3-dimethyl-, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. semanticscholar.orgresearchgate.net By solving the Kohn-Sham equations, DFT can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies, and NMR chemical shifts. semanticscholar.org
For (E)-2,4-Hexadiene, 2,3-dimethyl-, DFT calculations can be employed to:
Optimize the molecular geometry: This determines the lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles.
Predict spectroscopic data: DFT can generate theoretical IR, Raman, and NMR spectra. These predicted spectra are invaluable for assigning experimental data and for understanding the underlying principles governing the observed spectral features.
Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of the molecule. The energy and spatial distribution of these orbitals can provide insights into the molecule's behavior in chemical reactions.
Investigate conformational energetics: DFT can be used to calculate the relative energies of different conformers, such as those arising from rotation around the C3-C4 single bond, to determine the most stable conformations. cdnsciencepub.com
The choice of the functional and basis set is critical for the accuracy of DFT calculations. nih.gov For a molecule like (E)-2,4-Hexadiene, 2,3-dimethyl-, a hybrid functional such as B3LYP combined with a Pople-style basis set (e.g., 6-31G(d,p)) or a Dunning-type basis set (e.g., cc-pVDZ) would be appropriate for obtaining reliable results.
Table 4: Compound Names
| Compound Name |
|---|
| (E)-2,4-Hexadiene, 2,3-dimethyl- |
| (Z)-2,4-Hexadiene, 2,3-dimethyl- |
| 2,4-dimethyl-2,4-hexadiene |
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory provides a sophisticated model for understanding the electronic structure and reactivity of molecules. A key application of MO theory is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals are paramount in predicting the outcomes of chemical reactions, particularly pericyclic reactions common for conjugated dienes.
The energy of the HOMO is a critical parameter as it relates to the molecule's ability to donate electrons, and thus its nucleophilicity. This energy can be experimentally estimated through photoelectron spectroscopy, which measures the ionization energy required to remove an electron from the molecule. For (E)-2,4-Hexadiene, 2,3-dimethyl-, ionization energies have been determined using He(I) ultraviolet photoelectron spectroscopy. nist.gov These experimental values, which correspond to the energy required to remove an electron from the HOMO, provide a direct probe of the molecule's frontier orbital energies. nist.gov
A study by Werstiuk, Clark, and Leigh in 1990 reported the ionization energies for (E)-2,4-Hexadiene, 2,3-dimethyl-. nist.gov The adiabatic ionization energy, corresponding to the transition from the ground vibrational state of the molecule to the ground vibrational state of the cation, was found to be 7.5 eV. The vertical ionization energy, which represents a transition to a cation in the same geometry as the neutral molecule, was reported as 7.83 eV. nist.gov
| Ionization Energy Type | Value (eV) | Method |
|---|---|---|
| Adiabatic | 7.5 | Photoelectron Spectroscopy (PE) |
| Vertical | 7.83 | Photoelectron Spectroscopy (PE) |
These values provide quantitative insight into the energy of the HOMO and are essential for understanding the molecule's behavior in electron-transfer processes and its reactivity with electrophiles.
Conformation Analysis using Computational Methods
The three-dimensional structure and conformational preferences of a molecule are fundamental to its physical and chemical properties. For a flexible molecule like (E)-2,4-Hexadiene, 2,3-dimethyl-, multiple conformations can exist due to rotation around the single bonds of the carbon backbone. Computational chemistry offers powerful tools to explore the potential energy surface of a molecule and identify its stable conformers.
A conformational analysis of (E)-2,4-Hexadiene, 2,3-dimethyl- was conducted by Werstiuk, Clark, and Leigh, employing the semi-empirical computational method AM1 (Austin Model 1). nist.gov This method was used to elucidate the structure and conformational landscape of the molecule, which was then correlated with experimental photoelectron spectroscopy data. nist.gov
The primary conformational flexibility in this diene arises from the rotation around the C2-C3 single bond. This rotation dictates the spatial relationship between the two double bonds, leading to different conformers, such as the s-trans (anti-periplanar) and s-cis (syn-periplanar) forms, as well as skewed conformations. The relative energies of these conformers determine the dominant shape of the molecule at a given temperature, which in turn influences its reactivity and spectroscopic properties. While detailed energy values for each conformer are not publicly available, the AM1 method used in the 1990 study provided the foundational understanding of the molecule's structural preferences. nist.gov
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction requires detailed knowledge of the energy changes that occur as reactants are converted into products. Reaction pathway modeling is a computational technique used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
For a conjugated diene like (E)-2,4-Hexadiene, 2,3-dimethyl-, a common and important class of reactions is the pericyclic reaction, such as the Diels-Alder [4+2] cycloaddition. Computational modeling of these reactions involves:
Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state.
Analyzing Transition State Geometry: Examining the bond-forming and bond-breaking processes at the molecular level.
While the principles of reaction pathway modeling are well-established, specific computational studies detailing the transition states and activation barriers for reactions involving (E)-2,4-Hexadiene, 2,3-dimethyl- are not widely available in the public domain. Such studies would be invaluable for predicting its reactivity in cycloaddition reactions and other chemical transformations. For instance, theoretical modeling of the [4+2] cycloaddition between the related 2,3-dimethylbuta-1,3-diene and methyl acrylate (B77674) has been performed to elucidate whether the reaction proceeds through a concerted or stepwise mechanism by analyzing the potential energy surface. researchgate.net A similar approach would be necessary to fully characterize the reaction pathways of (E)-2,4-Hexadiene, 2,3-dimethyl-.
Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. By calculating properties such as nuclear magnetic shielding tensors (for NMR spectroscopy) and vibrational frequencies (for IR and Raman spectroscopy), theoretical spectra can be generated and compared with experimental results.
The primary experimental spectroscopic data available for (E)-2,4-Hexadiene, 2,3-dimethyl- comes from the He(I) ultraviolet photoelectron spectroscopy work by Werstiuk, Clark, and Leigh. nist.gov This technique directly probes the electronic structure by measuring the energy of molecular orbitals. The computational work accompanying this study, using the AM1 method, was aimed at correlating the calculated molecular orbital energies with the features observed in the photoelectron spectrum. nist.gov
Although detailed computationally predicted spectra (such as 1H NMR, 13C NMR, or IR) for (E)-2,4-Hexadiene, 2,3-dimethyl- are not present in the surveyed literature, modern computational methods like Density Functional Theory (DFT) are routinely used for this purpose. Such calculations would involve optimizing the molecular geometry and then performing the relevant property calculations to yield theoretical chemical shifts, coupling constants, and vibrational modes, which would complement the known experimental data and provide a more complete spectroscopic profile of the molecule.
Stereochemical Aspects and Isomeric Relationships of E 2,4 Hexadiene, 2,3 Dimethyl
Geometric Isomerism in Substituted Dienes
Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around a double bond. In dienes, the presence of two double bonds can lead to multiple stereoisomers. For a 2,4-hexadiene (B1165886) system, isomers can exist as (E,E), (E,Z), (Z,E), and (Z,Z) configurations, depending on the relative orientation of substituents at each double bond.
(E)-2,4-Hexadiene, 2,3-dimethyl- is a specific stereoisomer where the C4-C5 double bond has an (E) or trans configuration. The designation refers to the arrangement of the highest priority groups on opposite sides of the double bond. In this case, the ethyl group and the main chain at C4 are on opposite sides. The substitution at the C2-C3 double bond does not exhibit E/Z isomerism due to the two methyl groups on C2.
The geometry of the diene system is crucial for its reactivity, particularly in concerted reactions like the Diels-Alder reaction. For such reactions to occur, the diene must adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. Steric hindrance between substituents can influence the stability of the s-cis versus the s-trans conformation, thereby affecting the reaction rate. In (E)-2,4-Hexadiene, 2,3-dimethyl-, the methyl groups at positions 2 and 3 introduce significant steric interactions that affect the conformational equilibrium between the planar s-cis and s-trans forms.
Stereochemical Purity and Isomerization Pathways
The synthesis of stereochemically pure dienes is a significant challenge in organic chemistry. The stereochemical integrity of (E)-2,4-Hexadiene, 2,3-dimethyl- is crucial for its application in stereoselective synthesis. Impurities, in the form of the (Z)-isomer, can lead to the formation of undesired stereoisomeric products.
Isomerization between (E) and (Z) forms can occur under certain conditions, most notably through photochemical pathways. The photochemical isomerization of similar dienes, such as (E,E)-2,4-hexadiene to (Z,E)-2,4-hexadiene, proceeds through the formation of a photochemically excited intermediate. brainly.com This process involves the absorption of light, leading to a temporary state where rotation around the double bond is possible, followed by relaxation to either the original (E) or the new (Z) isomer. While specific studies on the photochemical isomerization of (E)-2,4-Hexadiene, 2,3-dimethyl- are not extensively documented in publicly available literature, the principles observed in related systems suggest that it would follow a similar mechanism.
Influence of the (E)-Configuration on Reactivity and Selectivity
The (E)-configuration of the C4-C5 double bond in (E)-2,4-Hexadiene, 2,3-dimethyl- has a direct impact on its reactivity and the selectivity of its reactions. The spatial arrangement of the substituents influences the approach of reagents and the stability of transition states.
In electrophilic addition reactions, for instance, the stereochemistry of the starting diene can dictate the stereochemistry of the resulting product. The addition of reagents like halogens or hydrohalic acids to the conjugated system can proceed via 1,2- or 1,4-addition pathways. The (E)-configuration will influence the facial selectivity of the attack and the subsequent stereochemical arrangement of the newly formed stereocenters.
Furthermore, in pericyclic reactions such as the Diels-Alder reaction, the stereochemistry of the diene is strictly conserved in the product. The (E)-configuration of the dienophile-reacting double bond will determine the relative stereochemistry of the substituents on the newly formed six-membered ring.
Stereochemical Analysis of Reaction Products Derived from (E)-2,4-Hexadiene, 2,3-dimethyl-
The analysis of the stereochemistry of products formed from reactions involving (E)-2,4-Hexadiene, 2,3-dimethyl- is essential for understanding the reaction mechanism and for the targeted synthesis of specific stereoisomers. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are invaluable tools for this purpose.
While specific, detailed research on the reaction products of (E)-2,4-Hexadiene, 2,3-dimethyl- is not widely available in the reviewed literature, we can infer the expected outcomes based on established principles of stereochemistry. For example, a Diels-Alder reaction with a symmetric dienophile would be expected to yield a product with a specific and predictable relative stereochemistry at the newly formed stereocenters, directly reflecting the (E)-geometry of the starting diene.
Applications of E 2,4 Hexadiene, 2,3 Dimethyl in Organic Synthesis and Materials Science
(E)-2,4-Hexadiene, 2,3-dimethyl- as a Chiral Building Block in Complex Molecule Synthesis
Although direct examples of the use of (E)-2,4-hexadiene, 2,3-dimethyl- as a chiral building block are not extensively documented, the functionalization of dienes is a well-established strategy for creating complex and stereochemically defined molecules. nih.gov Transition metal-catalyzed reactions, such as hydroboration and hydroalkylation, can introduce chirality into molecules derived from dienes. nih.gov For instance, copper-catalyzed 1,2-hydroboration of 1,3-dienes using chiral ligands is a powerful method for producing enantioenriched organoboron intermediates, which are versatile precursors to other functional groups like alcohols. nih.gov
Furthermore, the development of bifunctional reagents has expanded the scope of diene functionalization. A notable example is the palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes, which creates chiral 1,3-amino sulfones with high stereoselectivity. acs.org This highlights the potential for developing methodologies where (E)-2,4-hexadiene, 2,3-dimethyl- could be transformed into valuable chiral intermediates for pharmaceuticals and other fine chemicals.
Monomer in Polymerization Research
Dienes are fundamental monomers in the synthesis of polymers with diverse properties. orgoreview.com The polymerization of dienes can proceed through various mechanisms, including radical and coordination polymerization, leading to polymers with different microstructures and, consequently, different physical and chemical characteristics. researchgate.netmdpi.com
Radical polymerization of sterically hindered butadienes, such as 2,3-dimethyl-1,3-butadiene, has been successfully achieved within the nanochannels of porous coordination polymers. rsc.org This approach effectively suppresses unfavorable termination reactions that typically hinder the polymerization of such monomers. rsc.org The confinement within the nanochannels can also influence the microstructure of the resulting polymer. rsc.org While this specific study focused on 2,3-dimethyl-1,3-butadiene, the principles could potentially be applied to the radical polymerization of (E)-2,4-hexadiene, 2,3-dimethyl- to overcome steric challenges and control polymer architecture.
Coordination polymerization using transition metal catalysts, such as Ziegler-Natta catalysts, is renowned for its ability to produce stereoregular polymers from dienes. orgoreview.com Catalysts based on titanium and aluminum can polymerize dienes with remarkable control over the stereochemistry, leading to isotactic, syndiotactic, or atactic polymers. orgoreview.com The microstructure of the resulting polymer, for example, cis-1,4, trans-1,4, or 1,2-enchainment, significantly impacts its properties. mdpi.com
Research on the polymerization of related dienes, such as (E,E)-2,4-hexadiene, with transition metal and lanthanide complexes in combination with activators like methylaluminoxane (B55162) (MAO), has yielded highly stereoregular polymers. researchgate.net These polymers can be further modified, for instance, through hydrogenation to create perfectly alternating copolymers. researchgate.net This suggests that (E)-2,4-hexadiene, 2,3-dimethyl- could be a viable monomer for coordination polymerization to synthesize novel polymers with controlled stereochemistry and potentially interesting material properties.
Copolymerization of dienes with other monomers is a powerful strategy to tailor the properties of the resulting polymers. For instance, block copolymers have been synthesized through the living cationic polymerization of terpenoid-derived conjugated dienes and vinyl ethers. rsc.org This method allows for the creation of well-defined block copolymers with both high and low glass transition temperature segments, leading to microphase-separated materials. rsc.org
Similarly, alternating copolymers of ethylene (B1197577) and dienes have been synthesized, which can undergo further reactions to introduce new functionalities. researchgate.net The potential for (E)-2,4-hexadiene, 2,3-dimethyl- to be copolymerized with a variety of other monomers, such as vinyl ethers or simple olefins, opens up possibilities for creating a wide range of new materials with tunable properties.
Precursor in the Synthesis of Specialty Chemicals and Materials
Dienes serve as versatile precursors for a wide array of specialty chemicals and materials. nih.gov Their ability to undergo difunctionalization reactions allows for the simultaneous introduction of two functional groups in a single step, which is an efficient method for building molecular complexity. nih.gov
For example, 2,5-dimethyl-2,4-hexadiene (B125384) is a known intermediate in the production of agricultural chemicals, insecticides, and pharmaceuticals. google.comgoogle.com It can be synthesized through the reaction of isobutylene (B52900) and/or tert-butyl alcohol with isobutyl aldehyde in the presence of a niobic acid catalyst. google.com Given the structural similarity, (E)-2,4-hexadiene, 2,3-dimethyl- could potentially serve as a precursor for a different set of specialty chemicals, leveraging its unique substitution pattern.
The development of catalysts and chemical processes for converting simple building blocks into more complex molecules is an active area of research. entegris.com The transformation of dienes into valuable products is a key part of this endeavor.
Role in the Development of Functionalized Organic Frameworks
Metal-organic frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. nih.gov The properties of MOFs can be tuned by modifying the organic linkers used in their synthesis. While the direct use of (E)-2,4-hexadiene, 2,3-dimethyl- as a linker in MOF synthesis is not yet reported, the functionalization of dienes provides a pathway to create novel organic linkers.
The development of dynamic MOFs, which can undergo reversible structural changes in response to external stimuli, is of particular interest for applications in sensing and adsorption. nih.gov The incorporation of functional groups derived from dienes into the organic linkers could lead to new dynamic MOFs with tailored properties.
Future Research Directions for E 2,4 Hexadiene, 2,3 Dimethyl
Exploration of Novel Catalytic Systems for Transformations
The development of new catalytic systems is crucial for the selective and efficient functionalization of (E)-2,4-Hexadiene, 2,3-dimethyl-. Future research in this area could focus on several promising approaches.
Transition metal catalysis has proven to be a powerful tool for diene transformations. nih.gov Research could target the development of catalysts based on metals like palladium, nickel, rhodium, and manganese for various reactions. nih.govacs.org For instance, new palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes could be adapted for (E)-2,4-Hexadiene, 2,3-dimethyl- to produce chiral amino sulfones. acs.org Similarly, manganese-catalyzed C-H dienylation could offer a direct route to functionalized derivatives. acs.org A significant area of interest lies in the stereoselective construction of conjugated dienes and polyenes, where novel catalytic strategies could provide precise control over the geometry of the resulting products. nih.gov
The nature of the ligand in organometallic complexes can significantly influence the regio- and stereoselectivity of diene polymerization. acs.org Future studies could explore a wider range of ligands, such as phosphines and bis-imines, to control the polymerization of (E)-2,4-Hexadiene, 2,3-dimethyl- and produce polymers with specific properties. acs.org Ziegler-Natta catalysts, known for their ability to produce stereoregular polymers from dienes like isoprene, could also be investigated for the polymerization of this substituted diene. orgoreview.com
Furthermore, the development of catalysts for specific transformations such as hydroboration, carboamination, and oxidative functionalization would expand the synthetic utility of (E)-2,4-Hexadiene, 2,3-dimethyl-. nih.gov For example, sequential hydroboration/oxidation can lead to the formation of homoallylic alcohols, while three-component reactions like oxyamination can rapidly generate vicinal amino alcohols. nih.gov
| Catalytic System | Potential Transformation of (E)-2,4-Hexadiene, 2,3-dimethyl- | Key Research Focus |
| Transition Metal Catalysis (Pd, Ni, Rh, Mn) | Asymmetric functionalization, C-H dienylation, cross-coupling reactions. nih.govacs.orgacs.org | Development of novel ligands for enhanced selectivity and reactivity. |
| Ziegler-Natta Catalysts | Stereoregular polymerization. orgoreview.com | Control over polymer microstructure (isotactic, syndiotactic, atactic). orgoreview.com |
| Organometallic Complexes with Tailored Ligands | Controlled polymerization, selective functionalization. acs.org | Investigating the influence of ligand electronics and sterics on reaction outcomes. acs.org |
| Multi-component Catalytic Systems | One-pot synthesis of complex molecules (e.g., amino alcohols). nih.gov | Designing cascade reactions for increased synthetic efficiency. |
Integration into Flow Chemistry Methodologies
Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better reaction control, and improved scalability. amt.ukacs.org The integration of (E)-2,4-Hexadiene, 2,3-dimethyl- chemistry into continuous flow systems represents a promising area for future research.
The use of flow reactors can be particularly beneficial for handling highly reactive intermediates and performing hazardous reactions under safer conditions. acs.orgresearchgate.net For transformations of (E)-2,4-Hexadiene, 2,3-dimethyl- that involve exothermic processes or unstable intermediates, flow chemistry can provide precise temperature control and rapid mixing, leading to cleaner products and higher yields. amt.ukacs.org
Future research could focus on developing continuous flow processes for the synthesis and polymerization of (E)-2,4-Hexadiene, 2,3-dimethyl-. This would involve optimizing reaction parameters such as flow rate, temperature, and catalyst loading in microreactors or tubular systems. acs.org The development of automated flow chemistry platforms could enable high-throughput screening of reaction conditions and rapid library synthesis of derivatives. vapourtec.com Furthermore, multi-step syntheses involving (E)-2,4-Hexadiene, 2,3-dimethyl- could be streamlined by integrating several reaction steps into a single continuous flow process. researchgate.net
| Flow Chemistry Application | Benefit for (E)-2,4-Hexadiene, 2,3-dimethyl- Chemistry | Research Objective |
| Continuous Synthesis | Improved safety, scalability, and process control. amt.ukacs.org | Develop and optimize continuous flow routes to the parent compound and its key derivatives. |
| Polymerization in Flow | Precise control over polymer properties and molecular weight distribution. | Investigate the impact of flow conditions on polymerization kinetics and polymer architecture. |
| High-Throughput Screening | Rapid optimization of reaction conditions and catalyst discovery. vapourtec.com | Utilize automated flow systems to explore a wide range of catalysts and reaction parameters. |
| Multi-step Synthesis | Increased efficiency and reduced waste for complex transformations. researchgate.net | Design and implement integrated flow processes for the synthesis of valuable target molecules. |
Advanced Materials Development using (E)-2,4-Hexadiene, 2,3-dimethyl- Derivatives
The unique diene structure of (E)-2,4-Hexadiene, 2,3-dimethyl- makes it a valuable monomer for the synthesis of advanced materials. Future research should focus on leveraging its derivatives to create polymers and other materials with tailored properties.
Conjugated dienes are known to be polymerizable into materials with diverse properties, such as synthetic rubbers. pressbooks.publibretexts.org The polymerization of (E)-2,4-Hexadiene, 2,3-dimethyl- could lead to new elastomers with potentially unique thermal and mechanical properties. orgoreview.com Research could explore different polymerization techniques, including Ziegler-Natta polymerization and acyclic diene metathesis (ADMET), to control the microstructure and properties of the resulting polymers. orgoreview.com
Furthermore, derivatives of (E)-2,4-Hexadiene, 2,3-dimethyl- can be incorporated into copolymers to modify the properties of existing polymers. For instance, terpene-derived monomers have been used to tune the biodegradability and mechanical properties of polyesters like poly(butylene succinate). mdpi.com Similarly, derivatives of this diene could be used to create new bio-based polymers and blends. mdpi.com The Diels-Alder reaction offers another avenue for materials development, where diene-functionalized polymers can be cross-linked with dienophiles to create reversible and self-healing materials. acs.org
| Material Type | Potential Application | Research Focus |
| Homopolymers | Novel elastomers and plastics. pressbooks.pub | Investigation of polymerization methods and characterization of polymer properties. |
| Copolymers | Modification of existing polymers, bio-based materials. mdpi.commdpi.com | Synthesis of copolymers and evaluation of their thermal, mechanical, and biodegradable properties. |
| Cross-linked Materials | Self-healing materials, smart materials. acs.org | Development of diene-functionalized polymers for thermoreversible Diels-Alder reactions. acs.org |
| Functional Materials | Materials with specific optical or electronic properties. | Incorporation of functional groups into the diene monomer before polymerization. |
Bio-inspired Synthesis and Transformations
Nature provides a rich source of inspiration for the development of new synthetic methods. nih.gov Terpenes, which are structurally related to (E)-2,4-Hexadiene, 2,3-dimethyl-, are biosynthesized through elegant enzymatic cascades. hznu.edu.cnnih.gov Future research could focus on mimicking these natural processes and utilizing biocatalysis for the synthesis and transformation of this diene.
Bio-inspired synthetic strategies, such as radical-based cyclizations, could be employed to construct complex molecular architectures from (E)-2,4-Hexadiene, 2,3-dimethyl- and its derivatives. nih.gov The study of terpene synthases, enzymes that catalyze complex cyclization reactions, can provide valuable insights for the design of new chemical catalysts that mimic their function. nih.gov
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes such as glycosyltransferases and oxidoreductases could be used to functionalize (E)-2,4-Hexadiene, 2,3-dimethyl- with high precision. nih.govnih.gov For example, glycosyltransferases have been shown to glycosylate a variety of terpenoid scaffolds, and similar enzymes could potentially be used to synthesize glycosides of this diene. nih.gov The use of whole-cell biotransformation systems could further enhance the efficiency and sustainability of these processes. nih.gov
| Bio-inspired Approach | Potential Outcome | Research Direction |
| Mimicking Terpene Biosynthesis | Novel and efficient routes to complex molecules. nih.govnih.gov | Design of synthetic strategies based on the mechanisms of terpene synthases. |
| Radical Cyclizations | Construction of polycyclic structures. nih.gov | Exploration of radical-based methods for the cyclization of (E)-2,4-Hexadiene, 2,3-dimethyl- derivatives. |
| Enzymatic Functionalization | Selective introduction of functional groups (e.g., hydroxyl, glycosyl). nih.govnih.gov | Screening and engineering of enzymes for specific transformations of the diene. |
| Whole-Cell Biotransformation | Sustainable production of functionalized derivatives. nih.gov | Development of microbial systems for the efficient conversion of (E)-2,4-Hexadiene, 2,3-dimethyl-. |
Machine Learning Approaches in Reaction Prediction and Design
Machine learning (ML) is emerging as a powerful tool in chemistry for predicting reaction outcomes and accelerating the discovery of new reactions and materials. chemrxiv.orgmit.edu Applying ML models to the chemistry of (E)-2,4-Hexadiene, 2,3-dimethyl- could significantly advance its development.
ML models can be trained on large datasets of chemical reactions to predict the major products of new transformations. mit.eduresearchgate.net For reactions involving (E)-2,4-Hexadiene, 2,3-dimethyl-, such as Diels-Alder reactions, ML models can predict regio- and stereoselectivity with high accuracy. chemrxiv.orgresearchgate.net This predictive power can guide experimental efforts and reduce the number of trial-and-error experiments needed to find optimal reaction conditions.
Future research could focus on developing specific ML models for predicting the reactivity of substituted dienes like (E)-2,4-Hexadiene, 2,3-dimethyl-. This would involve curating relevant datasets and training models to recognize the subtle electronic and steric effects that govern reaction outcomes. researchgate.net Furthermore, generative ML models could be used to design novel derivatives of (E)-2,4-Hexadiene, 2,3-dimethyl- with desired properties or to propose new synthetic routes to valuable target molecules. chemrxiv.org The integration of ML with automated synthesis platforms could ultimately lead to a closed-loop system for the rapid discovery and optimization of new chemical processes.
| Machine Learning Application | Impact on (E)-2,4-Hexadiene, 2,3-dimethyl- Research | Future Research Goal |
| Reaction Outcome Prediction | More efficient and targeted experimental design. chemrxiv.orgmit.edu | Develop and validate ML models for predicting the products of various transformations of the diene. |
| Catalyst and Reagent Design | Accelerated discovery of new catalytic systems. | Use ML to screen virtual libraries of catalysts and reagents for optimal performance. |
| De Novo Molecular Design | Generation of novel derivatives with desired properties. chemrxiv.org | Employ generative models to design new materials and functional molecules based on the diene scaffold. |
| Synthesis Planning | Automated design of synthetic routes to complex targets. youtube.com | Integrate ML-based retrosynthesis tools to plan efficient syntheses starting from (E)-2,4-Hexadiene, 2,3-dimethyl-. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
